Vamidothion

Catalog No.
S546578
CAS No.
2275-23-2
M.F
C8H18NO4PS2
M. Wt
287.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vamidothion

CAS Number

2275-23-2

Product Name

Vamidothion

IUPAC Name

2-(2-dimethoxyphosphorylsulfanylethylsulfanyl)-N-methylpropanamide

Molecular Formula

C8H18NO4PS2

Molecular Weight

287.3 g/mol

InChI

InChI=1S/C8H18NO4PS2/c1-7(8(10)9-2)15-5-6-16-14(11,12-3)13-4/h7H,5-6H2,1-4H3,(H,9,10)

InChI Key

LESVOLZBIFDZGS-UHFFFAOYSA-N

SMILES

CC(C(=O)NC)SCCSP(=O)(OC)OC

Solubility

3.48 M
Readily soluble in ... benzene, toluene, methyl ethyl ketone, ethyl acetate, acetonitrile, dichloromethane, cyclohexanone, chloroform (all at 1 kg/L). Almost insol in cyclohexane and petroleum ether.
In water, 4 kg/L at 20 °C /miscible/
Solubility in water: very good

Synonyms

Kilval, O,O-dimethyl S-(2-(1-methylcarbamoylethylthio)ethyl)phosphorothioate, vamidothion

Canonical SMILES

CC(C(=O)NC)SCCSP(=O)(OC)OC

Description

The exact mass of the compound Vamidothion is 287.0415 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.48 mreadily soluble in ... benzene, toluene, methyl ethyl ketone, ethyl acetate, acetonitrile, dichloromethane, cyclohexanone, chloroform (all at 1 kg/l). almost insol in cyclohexane and petroleum ether.in water, 4 kg/l at 20 °c /miscible/solubility in water: very good. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Organothiophosphorus Compounds - Supplementary Records. It belongs to the ontological category of organic thiophosphate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Acaricides, Insecticides. However, this does not mean our product can be used or applied in the same or a similar way.
  • Environmental Fate Studies

    Researchers use vamidothion to study its breakdown products and how it behaves in the environment. This information is crucial for understanding potential contamination risks and developing strategies for environmental remediation.

  • Analytical Method Development

    Vamidothion serves as a benchmark for developing analytical methods for detecting organophosphate insecticides in food, water, and soil samples. These methods are essential for monitoring residues and ensuring food safety.

  • Toxicity Studies

    While vamidothion is no longer widely used, it remains a valuable tool for toxicological research. Scientists use vamidothion to investigate the mechanisms of organophosphate poisoning and develop antidotes [].

Vamidothion is an organophosphate compound primarily used as an insecticide and acaricide. Its chemical formula is C8H18NO4PS2C_8H_{18}NO_4PS_2, and it is characterized by its colorless crystalline form. The compound acts as a systemic pesticide, meaning it can be absorbed by plants and affect pests that feed on them. It functions as an acetylcholinesterase inhibitor, disrupting the normal function of the nervous system in insects, leading to their death upon exposure .

Vamidothion acts as an acetylcholinesterase inhibitor. Acetylcholinesterase is an enzyme essential for proper nerve function in insects and other organisms. Vamidothion binds to the active site of acetylcholinesterase, preventing the breakdown of the neurotransmitter acetylcholine. This buildup of acetylcholine disrupts nerve impulses, leading to paralysis and ultimately death in insects [].

Vamidothion is a hazardous compound due to its cholinesterase inhibitory properties. Exposure can cause various health problems, including nausea, vomiting, dizziness, muscle weakness, respiratory depression, and in severe cases, death.

  • Toxicity: Vamidothion is classified as moderately to highly toxic depending on the route of exposure. Oral exposure is considered the most hazardous.
  • Flammability: Data on flammability is not readily available.
  • Reactivity: Vamidothion can react with strong acids and bases [].
, including hydrolysis and oxidation. Upon exposure to moisture or acidic conditions, it may hydrolyze to form less toxic metabolites. Additionally, in the presence of NADPH, it can be oxidized to its sulfoxide form, which is a significant metabolic product in various organisms . The compound also decomposes upon burning, releasing toxic gases such as nitrogen oxides and phosphorus oxides .

Vamidothion is synthesized through a reaction between O,O-dimethylphosphoric acid chloride and the sodium salt of N-methylcarbamylethylmercaptoethanethiol. This synthetic route involves several steps, including the formation of intermediates that eventually lead to the desired product . The process requires careful control of reaction conditions to ensure high yield and purity.

Studies on Vamidothion have highlighted its interactions with various biological systems. For instance, research indicates that it can be metabolized into several products, including vamidothion sulfoxide and vamidothion sulfone, which may exhibit different levels of toxicity compared to the parent compound . Furthermore, investigations into its environmental fate reveal that it poses risks to non-target species and ecosystems due to its high toxicity towards aquatic organisms .

Several compounds share structural similarities with Vamidothion and exhibit comparable biological activities. Below is a comparison highlighting their uniqueness:

Compound NameChemical FormulaMechanism of ActionUnique Features
MalathionC10H19O6PSAcetylcholinesterase inhibitorBroad-spectrum insecticide
ChlorpyrifosC10H11Cl3NO3PSAcetylcholinesterase inhibitorPersistent in the environment
DimethoateC5H12NO3PSAcetylcholinesterase inhibitorSystemic action; less toxic to bees
DiazinonC12H15N2O3PSAcetylcholinesterase inhibitorUsed against soil insects

Vamidothion's uniqueness lies in its specific structural features that enhance its efficacy against certain pests while also presenting significant environmental risks. Its high toxicity profile necessitates careful handling and application practices compared to other similar compounds.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

COLOURLESS CRYSTALS.

Color/Form

Colorless needles
White crystalline

XLogP3

0.3

Exact Mass

287.0415

LogP

log Kow = 0.16 (est)

Appearance

Solid powder

Melting Point

43.0 °C
43 °C
46-48 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]

Mechanism of Action

Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase (AChE). ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation followed by depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/
The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase, which plays an important physiological part. Organophosphorus pesticides can also indirectly interact with the biochemical receptors of acetylcholine. /Organophosphorus pesticides/

Vapor Pressure

1.37X10-6 mm Hg at 25 °C (est)
negligible at room temperature

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Other CAS

2275-23-2

Associated Chemicals

Vamidothion sulfoxide

Wikipedia

Vamidothion

Use Classification

Agrochemicals -> Acaricides, Insecticides

Methods of Manufacturing

Vamidothion is produced by reaction of O,O-dimethylphosphoric acid chloride with the sodium salt of N-methylcarbamylethylmercaptoethanethiol.
... 2-Chloroethanol (ethylene chlorohydrin) is reacted with ethyl 2-mercapto propionate giving ethyl-2-(2-hydroxyethylthio)propionate. That intermediate is, in turn treated successively with methylamine and thionyl chloride to give 2-(2-chloroethylthio)-N-methylpropionamide. Condensation with O,O-dimethylphosphorothioate gives vamidothion.

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies Vamidothion (technical grade) as Class IB: highly hazardous; Main Use: insecticide.
Not registered for use /in the United States/; Registered in many countries for cotton, hop, orchards, rice, sugarcane, vegetables, ornamentals; leafhoppers on rice.

Analytic Laboratory Methods

Product analysis by hplc or glc ... Residues determined by glc

Interactions

ANTICHOLINESTERASE (ORGANOPHOSPHORUS) INSECTICIDES ANTAGONIZE POLARIZING MUSCLE RELAXANTS. PHENOTHIAZINES /AND THIOXANTHENES/: ... MAY ENHANCE TOXIC EFFECTS OF ORGANOPHOSPHORUS INSECTICIDES. /INSECTICIDES, ORGANOPHOSPHORUS/

Stability Shelf Life

Undergoes slight decomposition at room temperature, but solutions in organic solvents (methyl ethyl ketone, cyclohexanone) are stable. Decomposed in strong acidic or alkaline media.

Dates

Modify: 2023-08-15
1: Cabrera HA, Menezes HC, Oliveira JV, Batista RF. Evaluation of residual levels of benomyl, methyl parathion, diuron, and vamidothion in pineapple pulp and bagasse (Smooth cayenne). J Agric Food Chem. 2000 Nov;48(11):5750-3. PubMed PMID: 11087549.
2: Dubosq F, Dedde M. [Determination of vamidothion technical or formulated by gas chromatography]. J Chromatogr. 1972 Sep 20;71(3):557-61. French. PubMed PMID: 5074288.
3: Pak LB. [The toxicity of Vamidothion in relation to warm-blooded animals]. Gig Tr Prof Zabol. 1970 Feb;14(2):58-9. Russian. PubMed PMID: 5443457.
4: Hayama T, Yoshida H, Todoroki K, Nohta H, Yamaguchi M. Determination of polar organophosphorus pesticides in water samples by hydrophilic interaction liquid chromatography with tandem mass spectrometry. Rapid Commun Mass Spectrom. 2008 Jul;22(14):2203-10. doi: 10.1002/rcm.3573. PubMed PMID: 18543372.
5: Shirasu Y, Moriya M, Kato K, Furuhashi A, Kada T. Mutagenicity screening of pesticides in the microbial system. Mutat Res. 1976 Jan;40(1):19-30. PubMed PMID: 814455.
6: Ingelse BA, van Dam RC, Vreeken RJ, Mol HG, Steijger OM. Determination of polar organophosphorus pesticides in aqueous samples by direct injection using liquid chromatography-tandem mass spectrometry. J Chromatogr A. 2001 May 18;918(1):67-78. PubMed PMID: 11403457.
7: Tezuka H, Ando N, Suzuki R, Terahata M, Moriya M, Shirasu Y. Sister-chromatid exchanges and chromosomal aberrations in cultured Chinese hamster cells treated with pesticides positive in microbial reversion assays. Mutat Res. 1980 Jun;78(2):177-91. PubMed PMID: 7393245.
8: Mol HG, van Dam RC, Steijger OM. Determination of polar organophosphorus pesticides in vegetables and fruits using liquid chromatography with tandem mass spectrometry: selection of extraction solvent. J Chromatogr A. 2003 Oct 10;1015(1-2):119-27. PubMed PMID: 14570325.
9: Abe T, Yoshiike N, Yamaguchi H. [Utilization of school lunch dietary data to estimate theoretical maximum daily intake (TMDI) of selected pesticide residues]. Nihon Eiseigaku Zasshi. 2003 Sep;58(3):376-84. Japanese. PubMed PMID: 14533567.
10: Gru Y, Colin R, Le Cloirec P. Investigation of matrix effects for some pesticides in waters by on-line solid-phase extraction-liquid chromatography coupled with triple quadrupole linear ion-trap mass spectrometry and the use of postcolumn introduction. J AOAC Int. 2010 May-Jun;93(3):1020-31. PubMed PMID: 20629409.
11: Drevenkar V, Radić Z, Vasilić Z, Reiner E. Dialkylphosphorus metabolites in the urine and activities of esterases in the serum as biochemical indices for human absorption of organophosphorus pesticides. Arch Environ Contam Toxicol. 1991 Apr;20(3):417-22. PubMed PMID: 1650168.

Explore Compound Types